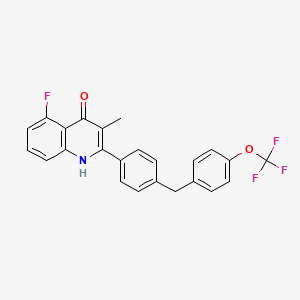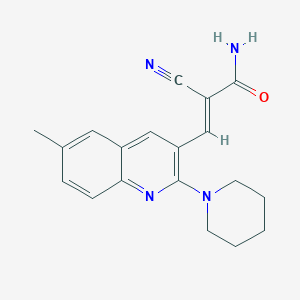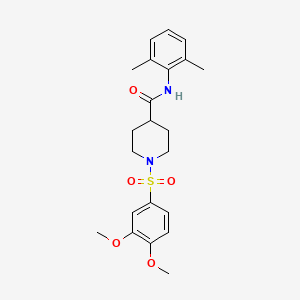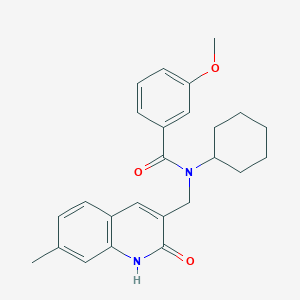
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide, also known as compound 19, is a small molecule compound that has been synthesized and studied for its potential therapeutic properties. This compound has been found to have promising results in scientific research, particularly in the fields of cancer and inflammation. In
作用機序
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 is not fully understood, but it is believed to involve several pathways. In cancer cells, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 has been found to inhibit the activity of several enzymes involved in cell growth and survival, including AKT, mTOR, and STAT3. It has also been found to induce the expression of several tumor suppressor genes, including p53 and p21. In inflammation research, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
Compound 19 has been found to have several biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell growth and survival, and increase the expression of tumor suppressor genes. In inflammation research, it has been found to inhibit the production of pro-inflammatory cytokines and chemokines, and reduce the infiltration of immune cells into inflamed tissues. These effects suggest that N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 may have therapeutic potential for cancer and inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 in lab experiments is its high purity and stability. This makes it easier to control the dose and ensure reproducibility of results. Another advantage is its specificity for certain targets, such as AKT and NF-κB, which allows for more targeted and precise experiments. However, one limitation of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19. One direction is to further investigate its mechanism of action, particularly in cancer cells. This could involve identifying its targets and pathways, and exploring its potential for combination therapies with other anti-cancer agents. Another direction is to investigate its potential for other diseases, such as neurodegenerative diseases and autoimmune diseases. This could involve exploring its effects on neuronal cells and immune cells, and identifying its targets and pathways in these cells. Overall, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 has shown promising results in scientific research, and further investigation may lead to its development as a therapeutic agent for various diseases.
合成法
The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 involves several steps, starting with the reaction of 3-methoxybenzoyl chloride with cyclohexylamine to form N-cyclohexyl-3-methoxybenzamide. This intermediate product is then reacted with 2-hydroxy-7-methylquinoline to form the final product, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide. The synthesis of this N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been optimized to produce high yields and purity.
科学的研究の応用
Compound 19 has been studied extensively for its potential therapeutic properties. It has been found to have anti-cancer and anti-inflammatory effects in vitro and in vivo. In cancer research, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in these cancer cells. In inflammation research, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
特性
IUPAC Name |
N-cyclohexyl-3-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-17-11-12-18-14-20(24(28)26-23(18)13-17)16-27(21-8-4-3-5-9-21)25(29)19-7-6-10-22(15-19)30-2/h6-7,10-15,21H,3-5,8-9,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWJOFDJADGSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7712507.png)
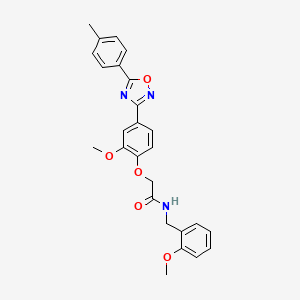
![N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7712529.png)
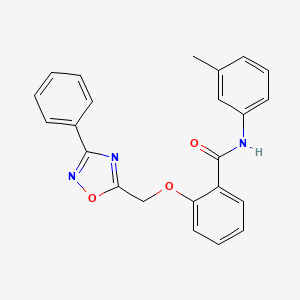
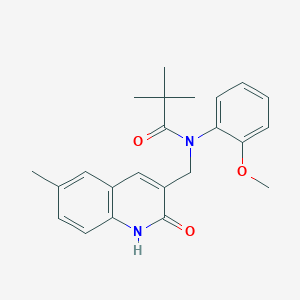
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712558.png)
